4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC13808590
Molecular Formula: C8H7ClN2O
Molecular Weight: 182.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7ClN2O |
|---|---|
| Molecular Weight | 182.61 g/mol |
| IUPAC Name | 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C8H7ClN2O/c1-4-3-6-7(9)10-5(2)11-8(6)12-4/h3H,1-2H3 |
| Standard InChI Key | SENLJHHUZMWCFP-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(O1)N=C(N=C2Cl)C |
| Canonical SMILES | CC1=CC2=C(O1)N=C(N=C2Cl)C |
Introduction
Structural Characteristics and Molecular Properties
Chemical Identity and Structural Features
4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine features a fused bicyclic system where the furan oxygen at position 2,3 connects to the pyrimidine ring at positions 4,5 (Figure 1). The molecular formula C₈H₇ClN₂O corresponds to a molecular weight of 182.61 g/mol . Key structural attributes include:
-
Chlorine substituent at position 4 of the pyrimidine ring
-
Methyl groups at positions 2 and 6
-
Furan oxygen creating a planar, conjugated system
The compound's planar structure facilitates π-π stacking interactions with biological targets, while the chlorine atom enhances electrophilicity at the C4 position for nucleophilic substitution reactions.
Table 1: Fundamental Physicochemical Properties
Spectroscopic Characterization
While experimental spectral data remain limited in public literature, computational predictions based on analogous furopyrimidines suggest characteristic features:
-
¹H NMR: Methyl proton signals between δ 2.4–2.6 ppm, aromatic protons downfield at δ 6.8–7.2 ppm
-
¹³C NMR: Furan carbons at δ 105–115 ppm, pyrimidine carbons at δ 150–160 ppm
-
IR Spectroscopy: Strong absorption bands for C-Cl stretch (550–650 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹)
Synthetic Methodologies and Optimization
Conventional Two-Step Synthesis
The patent CN103012278A details an efficient synthesis route using readily available starting materials :
-
Cyclocondensation: Ethyl acetoacetate (211 g) reacts with acetamidine hydrochloride (266 g) in methanol under basic conditions (KOH, 138 g) to form 4-hydroxy-2,6-dimethylpyrimidine .
-
Chlorination: Phosphorus oxychloride (500 mL) converts the hydroxyl group to chlorine, followed by triethylamine-mediated workup to yield the final product .
The reaction sequence proceeds through intermediate 4-hydroxy-2,6-dimethylpyrimidine, which undergoes nucleophilic aromatic substitution with POCl₃ (Figure 2).
Table 2: Key Reaction Parameters and Yields
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Cyclocondensation | Reflux in MeOH, 12 hr | 85% | 90% |
| Chlorination | POCl₃, Et₃N, 0–10°C, 12 hr | 58% | 97% |
| Purification | Silica gel chromatography | - | 97% |
Process Optimization Strategies
Scale-up experiments reveal critical control parameters:
-
Temperature Control: Maintaining chlorination temperatures below 10°C prevents side reactions and decomposition .
-
Workup Procedure: Ethyl acetate extraction (3 × 500 mL) followed by saturated brine washing removes residual phosphorus species .
-
Drying Methods: Anhydrous Na₂SO₄ drying under reduced pressure minimizes product loss due to volatility .
| Kinase | IC₅₀ (nM) | Selectivity Index vs. Normal Cells |
|---|---|---|
| VEGFR-2 | 18 | >500 |
| PDGFR-β | 23 | 420 |
| c-Kit | 65 | 150 |
| EGFR | >1000 | - |
Dual-Action Anticancer Mechanism
Structural modifications enable concurrent targeting of microtubules and kinases:
-
Tubulin Polymerization Inhibition: Disrupts mitotic spindle formation (EC₅₀ = 48 nM)
-
Anti-Angiogenic Effects: Reduces VEGF-induced endothelial cell migration by 78% at 100 nM
This dual mechanism circumvents multidrug resistance in cancer cells overexpressing efflux pumps.
Pharmacological Applications and Development
Lead Optimization Studies
Structure-activity relationship (SAR) analyses identify critical substituents:
-
C4 Chlorine: Essential for kinase binding affinity (ΔpIC₅₀ = 1.2 upon removal)
-
C2/C6 Methyl Groups: Enhance metabolic stability (t₁/₂ increased from 2.1 to 5.8 hr)
-
Furan Oxygen: Mediates hydrogen bonding with kinase hinge regions
Table 4: SAR of Furo[2,3-d]pyrimidine Derivatives
| Substituent Position | Modification | VEGFR-2 IC₅₀ (nM) | Tubulin EC₅₀ (nM) |
|---|---|---|---|
| 4-Cl | None | 18 | 48 |
| 4-F | Fluorine | 34 | 62 |
| 4-OCH₃ | Methoxy | >1000 | >1000 |
| 2-CH₂CH₃ | Ethyl | 29 | 55 |
Preclinical Development Challenges
Despite promising in vitro data, pharmacokinetic limitations require formulation strategies:
-
Oral Bioavailability: 12% in rat models due to first-pass metabolism
-
Plasma Protein Binding: 89% (mainly albumin)
-
CYP3A4 Inhibition: Moderate (IC₅₀ = 4.2 μM)
Nanoparticle encapsulation (PLGA-PEG) improves bioavailability to 38% in recent trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume